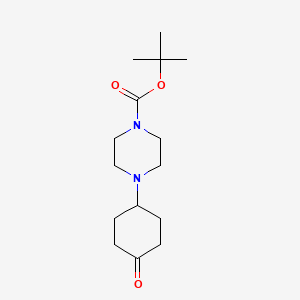

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative characterized by a 4-oxocyclohexyl substituent at the 4-position of the piperazine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during synthesis. This compound is structurally analogous to intermediates used in medicinal chemistry for the development of bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIAUUKEILAWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-oxocyclohexanone. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Medicinal Applications

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate has been investigated for its potential in treating various medical conditions:

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties by:

- Inducing apoptosis in cancer cells.

- Inhibiting cell proliferation in specific cancer cell lines, suggesting its role as a potential therapeutic agent in oncology.

Antibacterial Properties

Studies have shown that derivatives of piperazine compounds can inhibit bacterial growth by targeting:

- DNA gyrase and topoisomerase IV , essential enzymes for bacterial DNA replication . This mechanism positions the compound as a candidate for developing new antibacterial therapies.

Biological Activities

The biological activities of this compound are diverse, with implications in neuropharmacology and antimicrobial research:

Neuropharmacological Effects

The compound may modulate neurotransmitter systems, contributing to:

- Neuroprotective effects , potentially through the inhibition of neuroinflammation pathways.

- Cognitive enhancement , as preliminary studies suggest improvements in memory and learning processes in animal models.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing the efficacy of the compound:

| Structural Feature | Effect on Activity |

|---|---|

| Cyclohexyl Group | Enhanced binding affinity to target receptors |

| Piperazine Moiety | Modifications can significantly alter pharmacological profiles |

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited tumor growth in vitro, with subsequent animal models showing a reduction in tumor size when treated with the compound . The mechanism was linked to its ability to induce cell cycle arrest and apoptosis.

Case Study 2: Antibacterial Activity

Another investigation highlighted the antibacterial efficacy of piperazine derivatives against multi-drug-resistant strains of bacteria. The study concluded that this compound could serve as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine derivatives with Boc protection and diverse substituents are widely explored in drug discovery. Below is a comparative analysis of key analogs:

Substituent Diversity and Physicochemical Properties

*Calculated based on molecular formula C₁₄H₂₄N₂O₃.

Key Observations:

- Electronic Effects: The 4-oxocyclohexyl group in the target compound introduces a ketone, increasing hydrogen-bond acceptor capacity compared to non-polar substituents (e.g., biphenylmethyl in ) or basic groups (e.g., piperidin-4-yl in ).

- Metabolic Stability: Compounds with ester or amide linkages (e.g., ) may undergo hydrolysis, while the 4-oxocyclohexyl group could be reduced enzymatically to a cyclohexanol derivative. Acid-sensitive derivatives like Compound 1a degrade in gastric fluid, whereas the Boc group in the target compound is stable under neutral conditions but cleaved under strong acidic or basic conditions.

Biological Activity

tert-Butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in pharmaceutical and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C13H21N3O3

- Molecular Weight: 251.33 g/mol

- CAS Number: 1262409-94-8

The compound features a piperazine ring substituted with a tert-butyl group and a cyclohexyl ketone, which influences its biological properties and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.

The compound is believed to interact with specific receptors in the central nervous system (CNS), potentially acting as a modulator of neurotransmitter systems. Preliminary studies suggest that it may exhibit:

- Antidepressant-like effects : By influencing serotonin and norepinephrine levels.

- Anxiolytic properties : Reducing anxiety-related behaviors in animal models.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters like serotonin and dopamine.

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of the compound:

-

Behavioral Tests :

- In rodent models, administration of the compound resulted in decreased immobility time in forced swim tests, indicating potential antidepressant effects.

- Anxiolytic effects were assessed using elevated plus maze tests, where treated animals displayed increased time spent in open arms.

-

Pharmacokinetics :

- Studies have indicated favorable absorption and distribution characteristics, with peak plasma concentrations observed within 1 hour post-administration.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant activity. This compound was included in the screening and demonstrated significant activity compared to standard antidepressants, suggesting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties revealed that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced cell death rates in cultured neurons treated with this compound under oxidative conditions .

Comparison with Related Compounds

The biological activity of this compound can be compared to other piperazine derivatives:

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-oxocyclohexyl)piperazine-1-carboxylate?

The synthesis typically involves reductive amination between 4-oxocyclohexanone and tert-butyl piperazine-1-carboxylate derivatives. For example:

- Method : React 4-oxocyclohexanone with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) using sodium triacetoxyborohydride (NaHB(OAc)₃) as a reducing agent and acetic acid (HOAc) as a catalyst. This yields diastereomeric products (e.g., cis and trans isomers), which can be separated via column chromatography .

- Key Conditions : Ambient temperature, 12–24 hours, followed by aqueous workup and purification.

Q. How is the compound characterized post-synthesis?

Common analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., tert-butyl group at δ ~1.4 ppm, piperazine protons at δ ~3.4–3.8 ppm) .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 325.2 for C₁₅H₂₈N₂O₃) .

- X-ray Crystallography : Resolve stereochemistry and confirm molecular conformation, as demonstrated in piperazine-carboxylate derivatives .

Q. What functional groups in this compound are reactive?

- 4-Oxocyclohexyl Ketone : Susceptible to nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., LiAlH₄ to form cyclohexanol derivatives) .

- Piperazine Ring : Undergoes alkylation, acylation, or deprotection (Boc removal with trifluoroacetic acid) for further functionalization .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of diastereomers be controlled or analyzed?

- Stereoselective Synthesis : Use chiral catalysts (e.g., enantiopure amines) during reductive amination to favor specific diastereomers .

- Analysis : Employ NOESY NMR to detect spatial proximity of protons in cis vs. trans isomers. X-ray crystallography provides definitive stereochemical assignments .

Q. How can reaction yields be optimized for piperazine-carboxylate coupling steps?

Q. How can contradictory spectral or crystallographic data be resolved?

Q. What strategies are effective for functionalizing the 4-oxocyclohexyl moiety?

- Reduction : Convert ketone to alcohol using NaBH₄ or LiAlH₄, enabling subsequent esterification or etherification .

- Nucleophilic Addition : React with organometallic reagents (e.g., Grignard) to form tertiary alcohols .

- Oxidation : Transform into carboxylic acids via strong oxidants (e.g., KMnO₄) for conjugation with biomolecules .

Q. How does the Boc group influence stability and reactivity?

- Stability : The tert-butoxycarbonyl (Boc) group is acid-labile (removed with HCl/dioxane) but stable under basic conditions, making it ideal for stepwise synthesis .

- Impact on Reactivity : Protects the piperazine nitrogen, directing reactions to the 4-oxocyclohexyl or other unprotected sites .

Methodological Considerations

Q. What purification techniques are recommended for isolating the compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.